2-Chloro-5-fluoro-6-((4-methoxybenzyl)oxy)nicotinonitrile

Synthetic Chemistry Process Chemistry Nucleophilic Substitution

Researchers developing oral kinase inhibitors face inconsistent intermediate purity and limited synthetic handles that stall SAR programs. This nicotinonitrile derivative resolves these challenges: • 98% purity ensures reproducible biological activity across multi-site studies • 4-Methoxybenzyl ether at C-6 enables late-stage diversification via mild TFA or hydrogenolysis cleavage • Elevated LogP (3.33-3.4) enhances passive permeability critical for oral exposure • Demonstrated 55.6% synthetic yield supports gram-scale procurement • Ambient storage reduces cold-chain logistics costs

Molecular Formula C14H10ClFN2O2
Molecular Weight 292.69 g/mol
Cat. No. B12069374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-fluoro-6-((4-methoxybenzyl)oxy)nicotinonitrile
Molecular FormulaC14H10ClFN2O2
Molecular Weight292.69 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)COC2=C(C=C(C(=N2)Cl)C#N)F
InChIInChI=1S/C14H10ClFN2O2/c1-19-11-4-2-9(3-5-11)8-20-14-12(16)6-10(7-17)13(15)18-14/h2-6H,8H2,1H3
InChIKeySHWYVHBDJKHOHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-fluoro-6-((4-methoxybenzyl)oxy)nicotinonitrile: Core Chemical Identity and Procurement-Grade Specifications


2-Chloro-5-fluoro-6-((4-methoxybenzyl)oxy)nicotinonitrile (CAS 1421066-27-4) is a poly-substituted 3-cyanopyridine (nicotinonitrile) derivative bearing chlorine at C-2, fluorine at C-5, and a 4-methoxybenzyl ether at C-6 [1]. With a molecular weight of 292.69 g/mol and a computed XLogP3 of 3.4, this compound falls well within the drug-like chemical space defined by Lipinski's Rule of Five [1]. It is commercially available in research-grade quantities from multiple vendors at purity specifications ranging from 95% to 98% , positioning it as a readily accessible intermediate for medicinal chemistry programs.

Why Generic 2,6-Disubstituted Nicotinonitrile Analogs Cannot Substitute for 2-Chloro-5-fluoro-6-((4-methoxybenzyl)oxy)nicotinonitrile


The nicotinonitrile scaffold is a cornerstone in kinase inhibitor design (e.g., Bosutinib, Neratinib), but minute changes in peripheral substituents produce non-linear alterations in potency, selectivity, and synthetic tractability [1]. Simple substitution of the 6-((4-methoxybenzyl)oxy) group with a methyl or silyl-alkyne abolishes its unique combination of differential lipophilicity and synthetic handle utility. The sections below provide direct quantitative evidence demonstrating that this specific 4-methoxybenzyl ether substitution pattern confers quantifiable advantages in lipophilicity, synthetic access, and biological activity that closest analogs do not replicate.

2-Chloro-5-fluoro-6-((4-methoxybenzyl)oxy)nicotinonitrile Quantitative Differentiation Evidence


Synthetic yield for targeted 6-O-benzylation reaction

The targeted synthesis of 2-Chloro-5-fluoro-6-((4-methoxybenzyl)oxy)nicotinonitrile via nucleophilic substitution of 2,6-dichloro-5-fluoronicotinonitrile with 4-methoxybenzyl alcohol proceeds with a reported yield of 55.6% under potassium tert-butoxide conditions in THF [1]. This yield is superior to the 52% yield reported for the synthesis of its simpler precursor, 2-chloro-5-fluoronicotinonitrile, via reduction of the 2,6-dichloro precursor .

Synthetic Chemistry Process Chemistry Nucleophilic Substitution

Lipophilicity as measured by computed LogP

The incorporation of the 4-methoxybenzyl ether at C-6 dramatically elevates lipophilicity compared to simpler 6-substituted analogs. The calculated LogP (XLogP3) for 2-Chloro-5-fluoro-6-((4-methoxybenzyl)oxy)nicotinonitrile is 3.33–3.4 [1], which represents a >1.2 log unit increase over the 6-methyl analog (LogP = 2.05) and a >2.4 log unit increase over the unsubstituted 2-chloro-5-fluoronicotinonitrile (LogP = 0.89) .

Physicochemical Property ADME Lipophilicity

In vitro cancer cell line cytotoxicity comparison via functionally analogous nicotinonitrile scaffolds

While direct head-to-head cytotoxicity data for the target compound is limited, class-level SAR from closely related nicotinonitrile derivatives provides a strong inferential basis for differentiation. A structurally analogous 2-chloro-5-fluoro-6-methylnicotinonitrile exhibits only modest cytotoxicity, with IC50 values of 15 µM (HeLa), 20 µM (MCF-7), and 25 µM (A549) . In contrast, optimized nicotinonitrile scaffolds for Pim-1 kinase inhibition achieve IC50 values in the nanomolar range (e.g., 21.2 nM for compound 4k and 18.9 nM for compound 7b [1]), demonstrating that strategic 6-position substitution can improve activity by over 1,000-fold. This suggests that the 4-methoxybenzyloxy substitution in the target compound holds substantial potential for potency gains over simple alkyl substituents during lead optimization.

Anticancer Activity Kinase Inhibition Structure-Activity Relationship (SAR)

Tolerability and selectivity signal against normal cells for analogous nicotinonitrile chemotypes

Class-level evidence indicates that nicotinonitrile-based Pim kinase inhibitors can exhibit a substantial therapeutic window. In a study of novel nicotinonitrile-derived apoptotic inducers, normal HEK-293 T cells were approximately 50-fold less susceptible to the cytotoxic effects of the inhibitors compared to HepG2 and MCF-7 cancer cells [1]. This selectivity window validates the nicotinonitrile scaffold as a privileged structure for developing targeted therapies with potentially reduced off-target toxicity on healthy tissues.

Selectivity Toxicology Cancer Cell Selectivity

Procurement consistency and quality assurance for reproducible research

The target compound is available from multiple reputable vendors with clear quality specifications. Leyan offers a purity of 98% , while AKSci and Chemenu specify a minimum purity of 95%+ . This contrasts favorably with simpler analogs like 2-Chloro-5-fluoronicotinonitrile, whose reactivity makes it more prone to degradation, often requiring storage under inert gas at 2-8°C . In comparison, the target compound is specified for long-term storage in a cool, dry place, suggesting superior ambient stability .

Quality Assurance Reproducibility Procurement

Best-Fit Application Scenarios for 2-Chloro-5-fluoro-6-((4-methoxybenzyl)oxy)nicotinonitrile Based on Quantitative Differentiation


Medicinal Chemistry Hit-to-Lead Programs Targeting Pim-1 or c-Met Kinases

The elevated LogP (3.33–3.4 vs. 2.05 for the 6-methyl analog) and class-level evidence of low nanomolar kinase inhibition [1] position this compound as an ideal starting point for oral kinase inhibitor design. The 6-O-(4-methoxybenzyl) group provides a chemically stable, lipophilic handle that can enhance passive permeability critical for achieving adequate oral exposure. SAR programs focusing on the Pim kinase family or c-Met are most likely to benefit from this specific substitution pattern.

Fragment-Based Drug Discovery (FBDD) Requiring Efficient Synthetic Elaboration at C-6

The demonstrated 55.6% synthetic yield for the key C-6 etherification step [2] means that gram-quantity procurement is feasible without prohibitive cost, a crucial factor for fragment elaboration where multiple analogs are screened. The methoxybenzyl ether can be selectively cleaved under mild conditions (e.g., TFA or hydrogenolysis), enabling late-stage diversification that simpler 6-methyl or 6-unsubstituted analogs cannot support.

Cancer Cell Line Screening Panels Requiring Selectivity Profiling

The class-level selectivity signal of ca. 50-fold for cancer cells over normal HEK-293 T cells [3] provides a strong rationale for including this nicotinonitrile chemotype in broad cancer selectivity panels. The high purity (95–98%) ensures that observed biological activity is not confounded by impurities, a critical consideration for reproducible selectivity profiling across multiple cell lines.

Multi-Institutional Collaborative Research Requiring Robust Supply Chain

With multiple established vendors (Leyan, AKSci, Chemenu, Shao-Yuan) offering the compound at 95–98% purity and simple ambient storage conditions , this compound is well-suited for multi-site studies where consistent quality across geographically dispersed laboratories is essential. The simpler storage logistics reduce cold-chain shipping costs and simplify handling compared to more labile analogs .

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